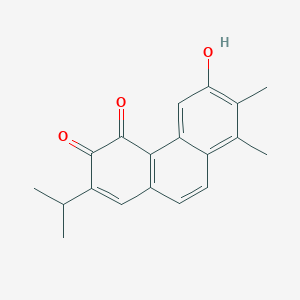

12-Demethylmultiorthoquinone

Beschreibung

12-Demethylmultiorthoquinone is a naturally occurring aromatic secondary metabolite isolated from plant species within the Labiatae (Lamiaceae) family. Structurally, it belongs to the orthoquinone subclass of quinones, characterized by a bicyclic aromatic core with hydroxyl and ketone functional groups. The compound is derived biosynthetically via oxidative modifications of diterpenoid precursors, with demethylation at the C12 position distinguishing it from its methylated analog, multiorthoquinone .

Its antimycobacterial activity against Mycobacterium tuberculosis strain H37Rv has been documented, with a reported minimum inhibitory concentration (MIC) of ≤2 μg/ml, positioning it as a promising lead for tuberculosis drug development . Further studies highlight its role in oxidative stress modulation, though detailed mechanistic insights remain under investigation .

Eigenschaften

Molekularformel |

C19H18O3 |

|---|---|

Molekulargewicht |

294.3 g/mol |

IUPAC-Name |

6-hydroxy-7,8-dimethyl-2-propan-2-ylphenanthrene-3,4-dione |

InChI |

InChI=1S/C19H18O3/c1-9(2)14-7-12-5-6-13-10(3)11(4)16(20)8-15(13)17(12)19(22)18(14)21/h5-9,20H,1-4H3 |

InChI-Schlüssel |

OVYJWDSHGYTZSE-UHFFFAOYSA-N |

SMILES |

CC1=C2C=CC3=C(C2=CC(=C1C)O)C(=O)C(=O)C(=C3)C(C)C |

Kanonische SMILES |

CC1=C2C=CC3=C(C2=CC(=C1C)O)C(=O)C(=O)C(=C3)C(C)C |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Structural Comparison

The structural analogs of 12-Demethylmultiorthoquinone include:

Key Observations :

- Demethylation at C12 (as in this compound vs. multiorthoquinone) correlates with enhanced antimycobacterial activity (MIC reduction from 4 μg/ml to ≤2 μg/ml) .

- The orthoquinone scaffold exhibits superior activity compared to para-quinone analogs (e.g., 4-Hydroxysapriparaquinone), likely due to improved redox cycling and membrane permeability .

Structure-Activity Relationships (SAR)

- Demethylation: Removal of the C12 methyl group (as in this compound) improves antimycobacterial activity, possibly by reducing steric hindrance for enzyme interaction .

- Hydroxylation : Additional hydroxyl groups (e.g., in multicaulin) may reduce membrane permeability but enhance solubility and target specificity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.